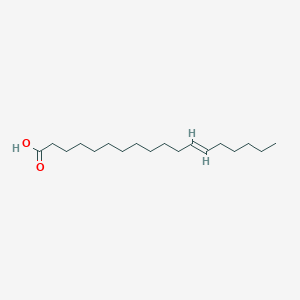

Ethyl 2-methyl-3-oxo-3-phenylpropanoate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives has been the subject of various studies. For instance, the synthesis, characterization, and vibrational spectra analysis of a closely related compound, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, was investigated using experimental and theoretical methods (İ. E. Kıbrız et al., 2013). Another study highlighted the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, demonstrating a specific synthesis pathway (Qinghua Meng et al., 2008).

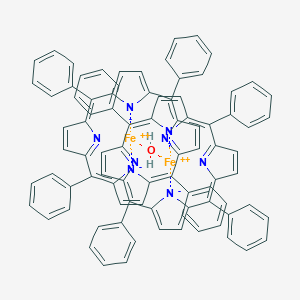

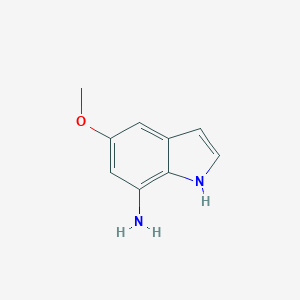

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-3-oxo-3-phenylpropanoate derivatives has been extensively studied. For example, the synthesis and crystal structure of a potential anti-inflammatory and antidyslipidemic hybrid, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, was analyzed using X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding geometry (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, contributing to its diverse chemical properties. One study explored the Ru(II)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates, demonstrating the compound's reactivity and application in novel synthetic pathways (Mohit Chourasiya et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives have been characterized in various studies. For example, the vibrational spectra analysis provides insights into the compound's physical characteristics and structural integrity (İ. E. Kıbrız et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate are closely tied to its reactivity and chemical behavior in various conditions. The study on the oxidative annulation reaction illustrates the compound's versatility in synthetic chemistry and the potential for creating complex molecules (Mohit Chourasiya et al., 2023).

Scientific Research Applications

Asymmetric Organocatalyzed Annulation : A study investigated asymmetric organocatalytic approaches for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of a specific compound in moderate yield and low enantiomeric purity (Reitel et al., 2018).

Formation of Cyclopropane Derivatives : Research on heating tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate revealed the formation of specific cyclopropanecarboxylates, highlighting a unique reaction mode (Abe & Suehiro, 1982).

Ultrasound in Enzymatic Resolution : A study demonstrated the use of ultrasound bath in the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, showing a decrease in reaction time without significant change in yield or enantiomeric excess of products (Ribeiro et al., 2001).

Stereochemical Control in Yeast Mediated Reductions : Research focused on how fermenting baker's yeast can reduce ethyl 4-benzyloxy-3-oxobutanoate and similar compounds with stereochemical control, demonstrating the utility of yeast in organic synthesis (Manzocchi et al., 1987).

Vibrational Spectra Analysis : The study conducted experimental and theoretical analysis of the vibrational spectra of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, providing insights into its molecular structure (Kıbrız et al., 2013).

Structure-Activity Relationships in Antifeedants : A study on ethyl cinnamate, related to ethyl 3-oxo-3-phenylpropanoate, identified its potential as an antifeedant for pine weevils, leading to the synthesis of related compounds for testing (Bohman et al., 2008).

Engineering of ChKRED20 for Asymmetric Reduction : Research focused on the modification of ChKRED20, a ketoreductase, for improved activity on substrates including ethyl 3-oxo-3-phenylpropanoate, enhancing its potential for industrial applications (Li et al., 2019).

Boric Acid-Catalyzed Synthesis : A study highlighted a method involving boric acid to catalyze the synthesis of 4H-isoxazol-5(4H)-ones using ethyl 3-oxo-3-phenylpropanoate in water, showcasing an efficient and green approach (Kiyani & Ghorbani, 2015).

properties

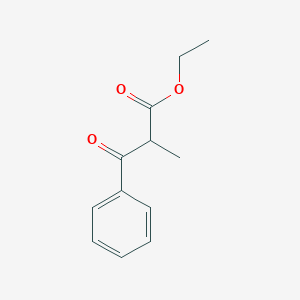

IUPAC Name |

ethyl 2-methyl-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWGHPXIJSCHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

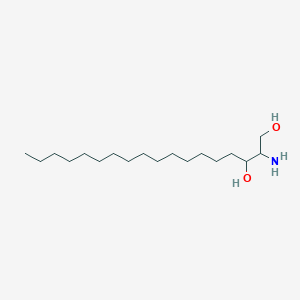

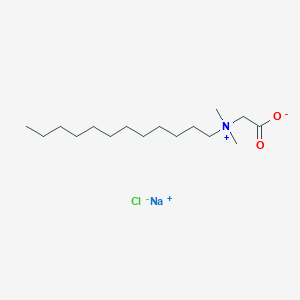

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-3-oxo-3-phenylpropanoate | |

CAS RN |

10488-87-6 | |

| Record name | Propionic acid, 2-benzoyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10488-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10488-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.